N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine
CAS No.: 1095118-30-1
Cat. No.: VC2811899
Molecular Formula: C12H14N4
Molecular Weight: 214.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1095118-30-1 |
|---|---|
| Molecular Formula | C12H14N4 |
| Molecular Weight | 214.27 g/mol |
| IUPAC Name | N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]cyclopropanamine |
| Standard InChI | InChI=1S/C12H14N4/c1-5-12(16-9-13-8-15-16)6-2-10(1)7-14-11-3-4-11/h1-2,5-6,8-9,11,14H,3-4,7H2 |
| Standard InChI Key | IXXZZAXEPBBYGW-UHFFFAOYSA-N |
| SMILES | C1CC1NCC2=CC=C(C=C2)N3C=NC=N3 |
| Canonical SMILES | C1CC1NCC2=CC=C(C=C2)N3C=NC=N3 |
Introduction
Chemical Structure and Properties
Structural Components and Features
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine contains four principal structural elements:
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1H-1,2,4-triazol-1-yl group: A five-membered aromatic heterocycle containing three nitrogen atoms
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Phenyl group: A six-membered aromatic ring substituted at the para position
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Methylene bridge: A CH₂ group connecting the phenyl ring to the nitrogen of the cyclopropylamine
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Cyclopropylamine: A three-membered ring with an amino group attachment
The compound shares structural similarities with (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine, which contains the same triazole-phenyl core but lacks the cyclopropyl group . This related compound has been documented with a CAS registry number (893752-99-3), indicating its recognition in chemical databases .
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be estimated for N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₄ | Calculated from structure |
| Molecular Weight | 228.30 g/mol | Calculated from structural components |
| Physical State | Solid at room temperature | Based on similar nitrogen heterocycles |
| Hydrogen Bond Donors | 1 (NH group) | Structural analysis |
| Hydrogen Bond Acceptors | 4 (N atoms in structure) | Structural analysis |
| Rotatable Bonds | 3-4 | Structural analysis |
| Log P (octanol/water) | 1.8-2.5 | Estimated from structure and comparison |
The compound's triazole component is comparable to the 1H-1,2,4-triazole moiety found in (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine, which has a molecular weight of 174.20 g/mol . The addition of the cyclopropyl group would increase lipophilicity compared to its non-cyclopropyl analog.
Synthesis Approaches
| Step | Reaction Type | Starting Materials | Conditions |
|---|---|---|---|
| 1 | N-arylation | 1H-1,2,4-triazole + 1-fluoro-4-formylbenzene | Base (K₂CO₃), polar aprotic solvent (DMF), heat |
| 2 | Reductive amination | 4-(1H-1,2,4-triazol-1-yl)benzaldehyde + cyclopropylamine | NaBH₃CN or NaBH₄, methanol, mild acid catalyst |
| 3 | Purification | Crude product | Column chromatography or recrystallization |
| Potential Activity | Likelihood | Rationale |
|---|---|---|
| Antifungal | Moderate | 1,2,4-triazole is a common pharmacophore in azole antifungals |
| Antimicrobial | Possible | Nitrogen-rich heterocycles often show antimicrobial effects |
| CNS Activity | Possible | Cyclopropylamine moieties appear in CNS-active drugs |
| Enzyme Inhibition | Probable | Triazole compounds frequently act as enzyme inhibitors |
| Receptor Binding | Possible | Structural features suggest potential for receptor interactions |
The triazole component is particularly noteworthy, as various triazole-containing compounds demonstrate significant pharmacological activities. For instance, compounds containing 1,2,4-triazole structures are found in marketed antifungal medications and other therapeutic agents .
Structure-Activity Relationship Considerations
Key Structural Features and Their Significance
| Structural Component | Potential Contribution to Activity |
|---|---|
| 1,2,4-Triazole | Metal-binding capabilities; hydrogen bonding; enzyme inhibition |
| Phenyl Ring | Hydrophobic interactions; π-stacking with aromatic residues |
| Methylene Bridge | Conformational flexibility; optimal spatial arrangement |
| Cyclopropylamine | Increased metabolic stability; unique binding properties due to strained ring |
The combination of these elements creates a molecule with potential for specific biological interactions. The triazole component, in particular, shares similarities with the heterocyclic core found in several documented compounds, including (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine .
Comparison with Related Compounds
Structural Analogs and Derivatives
Understanding N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine's properties can be enhanced by comparing it with structurally related compounds:
These comparisons highlight how structural modifications can significantly alter a compound's physical and biological properties, providing context for understanding our compound of interest.
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